molecular formula C7H15NO2 B1395827 1-(2-Methoxyethyl)pyrrolidin-3-ol CAS No. 1275134-54-7

1-(2-Methoxyethyl)pyrrolidin-3-ol

Cat. No. B1395827
M. Wt: 145.2 g/mol
InChI Key: DHCISEVTZIPVQJ-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)pyrrolidin-3-ol is a compound that is used in organic synthesis . It is a clear colorless to pale yellow liquid .


Molecular Structure Analysis

The molecular formula of 1-(2-Methoxyethyl)pyrrolidin-3-ol is C7H15NO2 . Its InChI code is 1S/C7H15NO2/c1-10-5-4-8-3-2-7(9)6-8/h7,9H,2-6H2,1H3 .


Physical And Chemical Properties Analysis

1-(2-Methoxyethyl)pyrrolidin-3-ol is a clear colorless to pale yellow liquid . Its molecular weight is 145.2 .

Scientific Research Applications

Synthesis and Catalysis

  • 1-(2-Methoxyethyl)pyrrolidin-3-ol has been utilized in the synthesis of various bioactive molecules. For instance, its derivative (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol was synthesized via asymmetric 1,3-dipolar cycloaddition reaction, useful for synthesizing bioactive compounds (Kotian et al., 2005).
  • It also plays a role in organocatalysis. For example, a derivative was used as an effective catalyst in asymmetric Michael addition, indicating its utility in enhancing reaction selectivity (Cui Yan-fang, 2008).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of 1-(2-Methoxyethyl)pyrrolidin-3-ol have been investigated for their potential anti-inflammatory and analgesic properties. Some compounds showed promising results, with reduced ulcerogenic effects compared to existing drugs (Ikuta et al., 1987).
  • Its derivatives have also been tested for antiarrhythmic and antihypertensive effects, suggesting potential uses in cardiovascular therapies (Malawska et al., 2002).

Molecular Studies and Material Science

  • The compound's derivatives have been studied for their structural and conformational properties, such as in the synthesis of 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one. Such studies are crucial for understanding molecular interactions and stability (Mohammat et al., 2008).
  • Additionally, derivatives of 1-(2-Methoxyethyl)pyrrolidin-3-ol have been incorporated into oligodeoxynucleotides for research in DNA duplex stability and structure, indicating its application in molecular biology and genetics (Filichev & Pedersen, 2003).

Chemical Synthesis and Industrial Applications

  • It has been used in the synthesis of novel pyrrolidin-2-one and pyrrolidine derivatives with potential applications in various industries like dyes or agrochemicals (Żmigrodzka et al., 2022).
  • The compound's derivatives are also significant in synthesizing new medicinal molecules with improved biological activity, highlighting its role in creating novel pharmaceuticals (Rubtsova et al., 2020).

Environmental Sustainability

  • Its derivatives have been synthesized in environmentally sustainable ways, such as using ultrasound in aqueous media, demonstrating its role in green chemistry (Franco et al., 2012).

Safety And Hazards

The safety information for 1-(2-Methoxyethyl)pyrrolidin-3-ol indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

1-(2-methoxyethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-10-5-4-8-3-2-7(9)6-8/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCISEVTZIPVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)pyrrolidin-3-ol

CAS RN

1275134-54-7
Record name 1-(2-methoxyethyl)pyrrolidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OV Fedorov, MI Struchkova… - The Journal of Organic …, 2017 - ACS Publications
A method for the synthesis of 3-hydroxy-4,4-difluoropyrrolidines from α,α-difluoro-β-bromoketones is described. The reaction involves methylenation of the carbonyl group with …
Number of citations: 8 pubs.acs.org

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